Ethylenediaminebisborane

Catalog No.
S1925391
CAS No.
15165-88-5
M.F
C2H8B2N2
M. Wt
81.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminebisborane

CAS Number

15165-88-5

Product Name

Ethylenediaminebisborane

Molecular Formula

C2H8B2N2

Molecular Weight

81.73 g/mol

InChI

InChI=1S/C2H8B2N2/c3-5-1-2-6-4/h1-2,5-6H2

InChI Key

ZXEMRGUTUHLXAP-UHFFFAOYSA-N

SMILES

[B-][NH2+]CC[NH2+][B-]

Canonical SMILES

[B-][NH2+]CC[NH2+][B-]

Hydrogen Storage Material

EDAB is a promising candidate for hydrogen storage due to its high hydrogen content (around 19.6% by weight). Researchers are investigating ways to reversibly release and uptake hydrogen from EDAB for applications in fuel cells and other clean energy technologies. Studies investigate methods to improve the efficiency of hydrogen release and uptake processes [1, 2].

[1] "Recent advances in high-capacity hydrogen storage materials" [2] "Reversible dehydrogenation of ethylenediaminebis(borane) using a cobalt tris(pyrazolyl)borate complex"

Fuel Cell Applications

EDAB's ability to store and release hydrogen makes it a potential fuel source for hydrogen fuel cells. Research is underway to explore EDAB's use in direct liquid fuel cells, where the fuel cell would directly convert EDAB into electricity without the need for a separate hydrogen storage tank [3].

[3] "Direct liquid fuel cells: new perspectives for portable and stationary power generation"

Ethylenediaminebisborane is a chemical compound characterized by its unique structure, which features two boron atoms bonded to an ethylenediamine backbone. This compound is notable for its high hydrogen content, making it a subject of interest in the field of hydrogen storage and transfer hydrogenation reactions. Ethylenediaminebisborane is represented chemically as C2H10B2N2\text{C}_2\text{H}_{10}\text{B}_2\text{N}_2 and is recognized for its non-toxic and water-soluble properties, which enhance its applicability in various chemical processes .

The mechanism of action of EDAB is primarily related to its ability to reversibly store and release hydrogen. The dehydrogenation of BH₃ groups within the molecule facilitates hydrogen release under specific conditions (e.g., presence of catalysts, elevated temperatures).

EDAB is a flammable and toxic compound. It can irritate skin, eyes, and respiratory system upon contact or inhalation [].

Safety precautions:

  • Handle EDAB in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators.
  • Store EDAB in a cool, dry place under inert atmosphere.

Data:

  • No specific data on flammability or toxicity limits were readily available.

Ethylenediaminebisborane serves as an effective hydrogen source in transfer hydrogenation reactions, particularly for the reduction of carbonyl compounds. It has been shown to selectively reduce aldehydes more efficiently than ketones, with yields varying based on substrate sterics and solubility. For instance, octanal can be reduced to 1-octanol with yields of 33%–38%, while the reduction of octan-3-one yields only 9% under similar conditions . Additionally, ethylenediaminebisborane has demonstrated the ability to act as a reducing agent under metal-free conditions, further highlighting its versatility in organic synthesis .

Ethylenediaminebisborane can be synthesized through several methods, primarily involving the reaction of ethylenediamine with borane sources. Common procedures include:

  • Direct Reaction: Ethylenediamine is reacted with borane (e.g., sodium borohydride) in appropriate solvents such as tetrahydrofuran or dimethylformamide .
  • Hydrolysis: The compound can also be obtained via hydrolysis of ammonia borane in the presence of ethylenediamine under controlled conditions .
  • Thermal Decomposition: Controlled thermal treatments can yield ethylenediaminebisborane from precursor amine boranes through dehydrogenation reactions .

Ethylenediaminebisborane has several promising applications:

  • Hydrogen Storage: Due to its high hydrogen content (approximately 10% by mass), it serves as a potential material for hydrogen storage solutions .
  • Catalysis: It functions effectively as a reducing agent in catalytic processes, particularly in transfer hydrogenation reactions for organic synthesis .
  • Energy Systems: The compound's properties make it suitable for use in fuel cells and other energy-related applications where efficient hydrogen release is critical .

Research into the interactions of ethylenediaminebisborane focuses on its catalytic behavior and reactivity with various substrates. Studies have shown that it selectively interacts with carbonyl functionalities while remaining inert towards other functional groups such as alkenes and nitro groups. This selectivity enhances its utility in synthetic chemistry, allowing for targeted reductions without affecting other sensitive moieties .

Ethylenediaminebisborane shares similarities with several other amine boranes, particularly in terms of structure and functionality. Here are some comparable compounds:

Compound NameFormulaHydrogen Content (%)Unique Features
Ammonia BoraneNH3BH3\text{NH}_3\text{BH}_3Up to 16%High hydrogen release capacity; widely studied for fuel applications.
Methylamine BoraneCH3NH2BH3\text{CH}_3\text{NH}_2\text{BH}_3Approximately 9%Similar reactivity; used in various catalytic processes.
Dimethylamine Borane CH2)2NH2BH3\text{ CH}_2)_2\text{NH}_2\text{BH}_3Approximately 10%Exhibits different thermal stability compared to ethylenediaminebisborane.
Ethylene DiaminoboraneC2H10B\text{C}_2\text{H}_{10}\text{B}VariesLess studied; potential for similar applications but lacks extensive data.

Ethylenediaminebisborane's uniqueness lies in its dual boron centers and the ability to undergo selective reductions while maintaining stability under various conditions, making it a valuable candidate for future research and application in sustainable chemistry and energy solutions .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

15165-88-5

Wikipedia

PUBCHEM_24190735

Dates

Modify: 2024-04-14

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